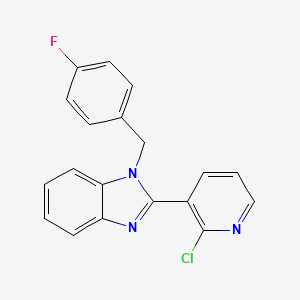

2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole

Description

2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 2-position with a 2-chloro-3-pyridinyl moiety. Its molecular formula is C₁₉H₁₃ClFN₃, with an average molecular mass of 337.78 g/mol and a monoisotopic mass of 337.078203 g/mol . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 2-chloro-3-pyridinyl substituent may influence electronic interactions in binding environments.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3/c20-18-15(4-3-11-22-18)19-23-16-5-1-2-6-17(16)24(19)12-13-7-9-14(21)10-8-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXJEIVEAWIKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole core.

Attachment of the fluorobenzyl group: The final step involves the alkylation of the benzimidazole nitrogen with a 4-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Antiproliferative Properties

Research has indicated that benzimidazole derivatives, including 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that compounds with similar structures demonstrated effective inhibition of the MDA-MB-231 breast cancer cell line, suggesting potential for development as anticancer agents .

Antifungal and Antibacterial Activities

The compound has also been evaluated for its antifungal and antibacterial properties. In vitro studies revealed that certain benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effectiveness against these fungal strains . Additionally, the compound exhibited antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of various benzimidazole derivatives for their anticancer properties. The researchers synthesized a range of compounds and tested their efficacy against multiple cancer cell lines. Among these, derivatives structurally related to this compound demonstrated significant antiproliferative effects, leading to further investigations into their potential clinical applications .

Exploration of Multitarget Compounds

Another research effort explored the multitarget capabilities of benzimidazole derivatives against neurodegenerative diseases such as Alzheimer’s disease. The study identified compounds that not only inhibited acetylcholinesterase (AChE) but also showed potential in preventing amyloid-beta aggregation. These findings indicate that modifications to the benzimidazole structure could yield compounds with dual therapeutic effects .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of structurally related benzimidazole derivatives, focusing on substituent variations and their implications:

Table 1: Comparative Physicochemical Data

| Property | Parent Compound | 2-Fluorobenzyl Isomer | 5,6-Dimethyl Derivative | Trifluoromethyl Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.78 | 337.78 | 365.83 | 294.25 |

| XLogP3 | ~4.5 | ~4.7 | 5.4 | 3.9 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 2 |

| Rotatable Bonds | 3 | 3 | 3 | 2 |

Research Findings and Implications

- Positional Isomerism : The 2-fluorobenzyl isomer () may exhibit reduced metabolic stability compared to the 4-fluorobenzyl parent due to steric hindrance near the benzyl group .

- Methyl Substitutions : The 5,6-dimethyl derivative () shows improved thermal stability and crystallinity, making it preferable for formulation in solid dosages .

- Heterocyclic Extensions : Pyrazolo-pyrimidine derivatives () highlight the importance of fused rings in enhancing target selectivity, particularly in oncology applications .

Biological Activity

2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole (CAS No. 344279-40-9) is a compound that belongs to the benzimidazole class, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C21H17ClFN3

- Molecular Weight : 365.83 g/mol

- Structure : The compound features a benzimidazole core substituted with a chloro-pyridine and a fluorobenzyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various benzimidazole derivatives, including this compound. The findings indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Weak |

The compound demonstrated moderate activity against Staphylococcus aureus and weak activity against Escherichia coli. These results suggest potential as an antimicrobial agent, warranting further exploration into its mechanism of action and efficacy in clinical settings .

Anticancer Activity

In vitro studies have also explored the anticancer properties of this benzimidazole derivative. The compound has shown promise in inhibiting the proliferation of cancer cell lines, specifically:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at the G2/M phase |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer therapeutic .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Potential intercalation with DNA could disrupt replication processes in cancer cells.

These mechanisms are crucial for understanding how this compound can be utilized in therapeutic applications .

Study on Antimicrobial Efficacy

In a recent study published in PubMed, researchers synthesized several benzimidazole derivatives and tested their antimicrobial activities. Among these, the fluorinated derivatives exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Study on Anticancer Activity

A study focusing on the anticancer properties highlighted that this compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .

Q & A

Q. What are the most robust synthetic routes for 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-chloro-3-pyridinyl precursors with 4-fluorobenzyl-substituted benzimidazoles under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Ultrasound-assisted synthesis in aqueous media with SiO₂/CCl₃COOH as a catalyst offers an eco-friendly alternative, achieving >90% yield by reducing reaction time and minimizing side products . Purity can be optimized via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton shifts (δ 7.2–8.5 ppm for pyridinyl and benzyl groups) and methylene bridge signals (δ ~5.4 ppm for -CH₂-) .

- IR : Detect N-H stretching (~3200 cm⁻¹) and C-Cl/C-F vibrations (750–600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (365.8 g/mol) and fragmentation patterns (e.g., loss of Cl or F substituents) .

Q. How can researchers validate the compound’s structural integrity when crystallographic data is unavailable?

Methodological Answer: Combine powder XRD with DFT-based computational modeling to predict crystal packing and compare simulated vs. experimental spectra. Cross-reference with analogous benzimidazole derivatives (e.g., 1-(4-chlorobenzyl)-2-pyridinyl analogs) to identify consistent structural motifs .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorobenzyl and 2-chloro-3-pyridinyl substituents influence the compound’s reactivity or bioactivity?

Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distributions. The electron-withdrawing -F and -Cl groups increase electrophilicity at the benzimidazole core, enhancing interactions with biological targets (e.g., kinase enzymes). Compare with analogs lacking these substituents to isolate their contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structural Confirmation : Re-evaluate compound purity via LC-MS, as impurities (e.g., dehalogenated by-products) may skew bioactivity results .

Q. How can researchers leverage computational docking to predict this compound’s binding affinity for understudied targets?

Methodological Answer:

- Target Selection : Prioritize proteins with benzimidazole-binding pockets (e.g., PARP, tubulin) using structural databases (PDB).

- Docking Workflow : Use AutoDock Vina with flexible ligand sampling. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Cross-check with experimental SPR or ITC data .

Q. What advanced crystallization techniques improve success rates for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Cryo-Protection : Soak crystals in glycerol or ethylene glycol before flash-freezing.

- Data Processing : Refine structures using SHELXL, prioritizing high-resolution (<1.8 Å) datasets to resolve Cl/F positional ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.